Methyl 4-formyl-1-naphthoate
Description
Methyl 4-formyl-1-naphthoate is a naphthalene-derived ester featuring a formyl (-CHO) substituent at the 4-position of the aromatic ring and a methyl ester group at the 1-position.
Properties
IUPAC Name |
methyl 4-formylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODTKJVTXOAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214283 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62855-40-7 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62855-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-1-naphthoate can be synthesized through the partial oxidation of methyl 4-hydroxy-1-naphthoate . One common method involves using an oxidizing agent such as aluminum chloride . Another method includes the reaction of this compound with hydroxylamine hydrochloride in ethanol at 45°C for 18 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: Methyl 4-carboxy-1-naphthoate.
Reduction: Methyl 4-hydroxy-1-naphthoate.
Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Route
- Starting Material : Methyl 4-hydroxy-1-naphthoate
- Reaction Type : Partial oxidation
- Common Reagents : Oxidizing agents such as potassium permanganate or chromium trioxide
- Conditions : Mild temperatures to prevent over-oxidation
Scientific Research Applications
Methyl 4-formyl-1-naphthoate serves as a crucial intermediate in various chemical syntheses and research areas:
Organic Synthesis
MFN is widely used as a building block in the synthesis of complex organic molecules. Its formyl group allows for further functionalization, making it a valuable precursor in creating various naphthalene derivatives.
Medicinal Chemistry
The compound is instrumental in developing biologically active molecules. It has been explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Dyes and Pigments
MFN is utilized in the production of dyes and pigments due to its aromatic structure, which contributes to color stability and intensity.
Material Science
Research indicates potential applications in material science, particularly in developing polymers and composite materials that leverage its unique chemical properties.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of MFN as an intermediate in synthesizing novel naphthalene-based anticancer agents. The derivatives showed promising activity against various cancer cell lines, highlighting MFN's role in medicinal chemistry.
Case Study 2: Development of Dyes
Research on the application of MFN in dye synthesis revealed that derivatives produced from MFN exhibited superior lightfastness compared to traditional dyes. This property is crucial for textile applications where durability is essential.
Mechanism of Action
The mechanism of action of methyl 4-formyl-1-naphthoate involves its reactivity at the formyl group. The formyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Molecular and Physical Properties
*Inferred based on structural analogy to Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃), with a formyl group replacing -OH.
Biological Activity
Methyl 4-formyl-1-naphthoate (C₁₂H₁₂O₂) is a naphthoate derivative that has garnered attention for its potential biological activity. This compound features a naphthalene ring with a formyl group and a methoxycarbonyl group, making it an interesting subject for research in medicinal chemistry and organic synthesis.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can either inhibit or activate these enzymes, influencing metabolic pathways and potentially affecting the efficacy and toxicity of various drugs .
- DNA and RNA Interaction : The compound can form hydrogen bonds with nucleic acids, impacting gene expression and protein synthesis. This suggests its potential role in modulating cellular functions at the genetic level.
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthoates can exhibit antibacterial properties, although specific data on this compound is limited .
- Antitumor Activity : Similar compounds have been studied for their antitumor effects, indicating a potential for this compound in cancer research .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Reactions with Aldehydes : The compound can be synthesized through reactions involving various aldehydes and naphthalene derivatives, often utilizing catalysts to enhance yield and selectivity .
Comparative Data Table
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C₁₂H₁₂O₂ | Aldehyde precursor; potential enzyme interaction |
| 4-Amino-1-naphthoic acid | C₁₁H₉N₁O₂ | Exhibits antibacterial properties |
| Methyl 4-amino-1-naphthoate | C₁₂H₁₃N₁O₂ | Functions as a vitamin K analog |
Study on Enzymatic Interactions
A study conducted by Dohn et al. (2012) investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, thereby influencing drug metabolism significantly. This study highlighted the importance of understanding such interactions in drug design and development .
Antimicrobial Studies
Research into naphthoic acid derivatives has shown promising results regarding their antimicrobial properties. Although specific studies on this compound are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-formyl-1-naphthoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis of naphthalene derivatives like this compound often involves Friedel-Crafts acylation or formylation of methyl 1-naphthoate. Key parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux conditions for 2–4 hours), and catalyst choice (e.g., piperidine for cyclization steps). Post-synthesis purification via recrystallization (ethanol or acetone) ensures product integrity . For yield optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., cinnamic acid derivatives) to reduce side-product formation .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use combined spectroscopic techniques:
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800–2720 cm⁻¹) groups.
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and formyl protons (δ ~9.8–10.2 ppm).
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bond lengths and angles, ensuring no steric hindrance from substituents .
Advanced Research Questions
Q. How can researchers design toxicity studies for this compound, given structural similarities to methylnaphthalenes?
- Methodological Answer : Adopt inclusion criteria from toxicological studies of analogous compounds (Table 1):
| Parameter | Considerations |
|---|---|
| Species | Rodents (rats/mice) for systemic effects; human cell lines (e.g., HepG2) for hepatic toxicity |
| Exposure Routes | Oral (gavage), inhalation (aerosolized), dermal (patch testing) |
| Endpoints | Hepatic enzyme levels (ALT/AST), oxidative stress markers (e.g., glutathione), histopathology . |
- Retrospective cohort studies can identify long-term effects by comparing exposed vs. unexposed groups using existing biomedical datasets .
Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate results using standardized assays (e.g., MTT for cytotoxicity, IC₅₀ comparisons).
- Structural Variability : Analyze substituent effects (e.g., electron-withdrawing groups on the naphthoate ring) using QSAR models to predict bioactivity trends .
- Batch Consistency : Ensure synthetic reproducibility by documenting purity (HPLC ≥95%) and impurity profiles (e.g., residual solvents via GC-MS) .
Q. What experimental strategies mitigate challenges in crystallizing this compound derivatives?
- Methodological Answer :
- Solvent Screening : Use high-boiling solvents (DMSO, DMF) for slow evaporation, promoting crystal nucleation.
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice structures.
- Temperature Gradients : Employ gradient cooling (0.5°C/min) to reduce amorphous phase formation. Validate crystal quality via SHELXD for phase determination and SHELXL for refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
